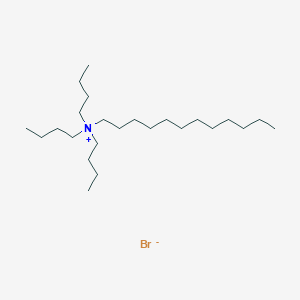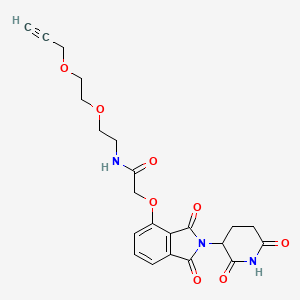![molecular formula C16H10N4O4S2 B14770105 4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid is a complex organic compound that features a benzo[b]thiophene moiety, a tetrazole ring, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzo[b]thiophene derivative with a tetrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzo[b]thiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, while the benzoic acid group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities with the benzo[b]thiophene moiety.
Tetrazole Derivatives: Compounds containing tetrazole rings, such as certain pharmaceuticals, exhibit similar reactivity and biological activities.
Benzoic Acid Derivatives: Compounds with benzoic acid groups, commonly used in various industrial and medicinal applications.
Uniqueness
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C16H10N4O4S2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-[5-[(1,1-dioxo-1-benzothiophen-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N4O4S2/c21-15(22)10-5-7-11(8-6-10)20-16(17-18-19-20)25-13-9-26(23,24)14-4-2-1-3-12(13)14/h1-9H,(H,21,22) |
Clé InChI |
GNIXBCJHUYMUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)


![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)


